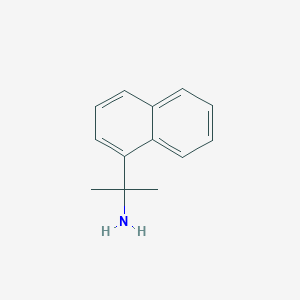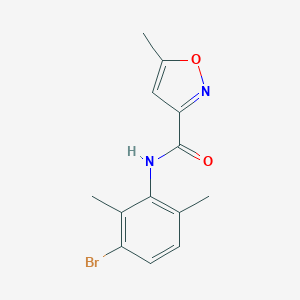
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation, cancer, and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can inhibit the production of inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and inhibit the growth of certain fungal strains. It has also been shown to have low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide in lab experiments is its low toxicity. However, its limited solubility in water and organic solvents can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and fungal infections. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety. Additionally, its potential as a starting point for the development of new compounds with improved properties should be explored.
Méthodes De Synthèse
The synthesis of N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide involves the reaction of 3-bromo-2,6-dimethylbenzoic acid with 5-amino-3-methylisoxazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anticancer, and antifungal properties.
Propriétés
Numéro CAS |
145440-91-1 |
|---|---|
Nom du produit |
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Formule moléculaire |
C13H15BrN2O2 |
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
N-(3-bromo-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-4-5-10(14)9(3)12(7)15-13(17)11-6-8(2)18-16-11/h4-6H,1-3H3,(H,15,17) |
Clé InChI |
HRKLYNOAPKYNDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)Br)C)NC(=O)C2=NOC(=C2)C |
SMILES canonique |
CC1=C(C(=C(C=C1)Br)C)NC(=O)C2=NOC(=C2)C |
Synonymes |
N-(3-bromo-2,6-dimethyl-phenyl)-5-methyl-oxazole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



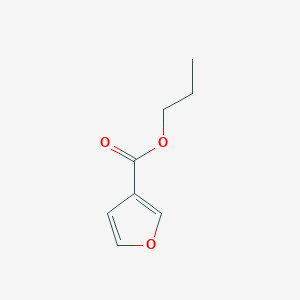
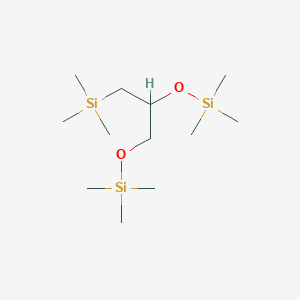
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
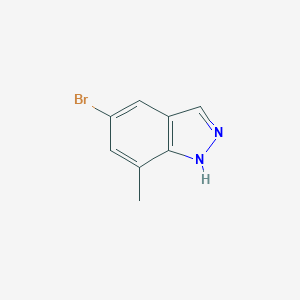
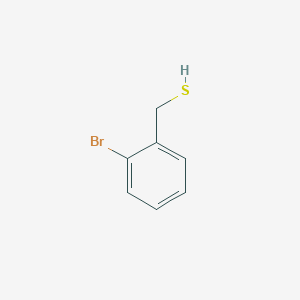
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)



![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)
